4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Description

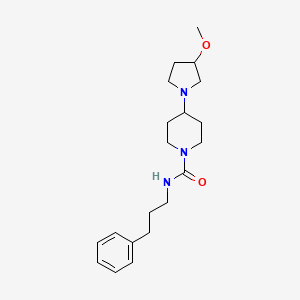

4-(3-Methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-methoxypyrrolidine group at the 4-position and a 3-phenylpropyl carboxamide moiety at the 1-position. The methoxy group on the pyrrolidine ring may influence lipophilicity and metabolic stability, while the phenylpropyl chain could modulate receptor binding affinity .

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-25-19-11-15-23(16-19)18-9-13-22(14-10-18)20(24)21-12-5-8-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJGPYPDFCTHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, a methoxypyrrolidine moiety, and a phenylpropyl side chain, which contribute to its pharmacological properties.

Research indicates that compounds similar to This compound often act as inhibitors of specific enzymes or receptors. For example, studies on related piperidine derivatives have shown their ability to inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the piperidine and pyrrolidine rings can significantly influence the compound's potency and selectivity. For instance, altering substituents at various positions on the piperidine ring has been shown to enhance inhibitory activity against target enzymes .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| LEI-401 | 72 | Potent NAPE-PLD inhibitor, modified from a precursor compound. |

| Compound A | 100 | Less potent than LEI-401 but retains some biological activity. |

Case Studies

- Inhibition of NAPE-PLD : In vivo studies demonstrated that the compound effectively decreased levels of N-acylethanolamines in mouse brains, suggesting its potential role in modulating emotional behavior and pain pathways .

- Antiviral Activity : Related piperidine derivatives have shown antiviral properties against HIV and other viruses. For example, derivatives tested against HIV demonstrated moderate protection, indicating potential therapeutic applications in viral infections .

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit cytotoxicity at high concentrations, others maintain acceptable safety margins .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives

The piperidine-carboxamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison with structurally related compounds:

Key Observations :

- Substituent Effects : The 3-methoxypyrrolidine group in the target compound introduces moderate steric hindrance compared to bulkier groups like trifluoromethylpyridine in PF3843. This may favor better membrane permeability than PF3845 but lower selectivity for hydrophobic binding pockets .

- Side Chain Modifications : The 3-phenylpropyl chain is conserved in both the target compound and ’s derivative, suggesting shared pharmacokinetic profiles. However, the absence of halogen atoms (e.g., chlorine in ) may reduce toxicity risks but also limit target affinity .

Carboxamide Derivatives with Aromatic/Heterocyclic Moieties

Compounds in (Entries 13–17, 23–28) share carboxamide linkages but differ in aromatic/heterocyclic substituents:

- Oxygenated Substituents: Derivatives with ethoxy, propoxy, or cyanomethoxy groups (e.g., Entries 15–17, 23) exhibit increased polarity compared to the target compound’s methoxypyrrolidine. This could enhance solubility but reduce blood-brain barrier penetration .

- Halogenated Derivatives: Fluorine/chlorine-substituted analogs (Entries 25–28) show higher metabolic stability due to halogen-induced resistance to oxidative degradation.

Physicochemical Properties

| Property | Target Compound | PF3845 () | Compound |

|---|---|---|---|

| Molecular Weight | ~363.5 g/mol | ~475.5 g/mol | 364.4 g/mol |

| Hydrogen Bond Acceptors | 4 | 7 | 5 |

| Rotatable Bonds | 7 | 9 | 7 |

| Predicted LogP | ~3.2 (estimated) | ~4.1 | ~3.0 |

Research Findings and Implications

- : Derivatives with extended alkoxy chains (e.g., propoxy) demonstrated reduced in vitro potency in enzyme inhibition assays, possibly due to steric clashes. The target compound’s methoxypyrrolidine may strike a balance between size and flexibility .

- : The chlorophenyl-containing analog exhibited crystallinity advantages, which could inform formulation strategies for the target compound .

Q & A

Q. What are the key considerations in designing synthetic routes for 4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide?

- Methodological Answer : Synthetic routes should prioritize reaction efficiency, purity, and scalability. Critical steps include:

- Reagent selection : Use anhydrous conditions for moisture-sensitive intermediates (e.g., piperidine carboxamide formation) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions in pyrrolidine-piperidine coupling .

- Catalyst choice : Acid catalysts (e.g., HBr or propionic anhydride) improve yields in carboxamide bond formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions via - and -NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm and piperidine methylene groups at δ 2.2–3.8 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated [M+H]+ = 385.5) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can statistical experimental design methods optimize the synthesis of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to minimize trials and maximize yield:

- Factorial Design : Test variables like temperature (60–120°C), solvent ratio (DMF:H₂O), and catalyst concentration .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 90°C, 3:1 DMF:H₂O, 5 mol% catalyst) .

- Case Study : A 12-hour reflux with propionic anhydride achieved 79.9% yield in a similar piperidine carboxamide synthesis .

Q. How should researchers address contradictions in reported biological activity data (e.g., CYP inhibition vs. BBB permeability)?

- Methodological Answer : Resolve discrepancies by:

- Assay standardization : Compare results under identical conditions (e.g., microsomal CYP2D6 assays at pH 7.4 vs. 8.0) .

- Purity validation : Impurities may alter activity; confirm compound purity via HPLC and LC-MS .

- In silico modeling : Use tools like Molecular Dynamics (MD) to predict BBB permeability based on logP (calculated ~2.8) and polar surface area (TPSA ~50 Ų) .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Integrate molecular docking and quantitative structure-activity relationship (QSAR) models:

- ADMET Prediction : Use software like SwissADME to estimate bioavailability (e.g., GI absorption: High; BBB permeability: Moderate) .

- CYP Inhibition : Dock the compound into CYP3A4/2D6 active sites using AutoDock Vina to identify steric/electronic clashes .

- Case Study : A related piperidine carboxamide showed 85% similarity in predicted vs. experimental CYP2D6 inhibition .

Key Notes

- Synthesis Optimization : Prioritize anhydrous conditions and catalytic acid for carboxamide bond formation .

- Data Validation : Cross-reference experimental results with computational predictions to resolve contradictions .

- Safety : Use argon purging and fume hoods during reactions with volatile reagents (e.g., HBr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.